N-(3-aminophenyl)-N-methylacetamide
Overview
Description
N-(3-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Density Functional Theory (DFT) Analysis
Research on N-methylacetamide and related compounds provides insight into their chemical properties and potential applications in various fields. A study by Ji et al. (2020) utilized Density Functional Theory (DFT) to calculate the infrared (IR) spectrum of N-methylacetamide, focusing on amide I, II, and III bands. This research is crucial for understanding the chemical behavior of amides in organic and analytical chemistry, as well as in chemical biology, by explaining the formation of the amide infrared spectrum (Yan Ji et al., 2020).
Chemoselective Acetylation and Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol to synthesize intermediates for antimalarial drugs, demonstrating the potential pharmaceutical applications of related chemical processes (Deepali B Magadum & G. Yadav, 2018). Similarly, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer properties, indicating the role of similar compounds in drug development (Gopal Sharma et al., 2018).
Antimicrobial Agents Development
Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This study highlights the potential of compounds like N-(3-aminophenyl)-N-methylacetamide in developing new antimicrobial agents (E. Darwish et al., 2014).
Vibrational Spectroscopy and Molecular Dynamics
Research on N-methylacetamide's structure and force field, as well as its interaction with water, contributes to a deeper understanding of the molecular dynamics and vibrational spectroscopy relevant to peptide and protein science. Andrushchenko et al. (2009) and Salamatova et al. (2018) provided insights into these aspects, revealing the solvent dependence of the N-methylacetamide structure and the phenomenon of hydrophobic collapse in its mixtures with water (V. Andrushchenko et al., 2009); (E. Salamatova et al., 2018).
Molecular Interactions and Drug Targeting
The synthesis and study of novel coordination complexes with antimicrobial and antioxidant activities further exemplify the application of this compound derivatives in creating compounds with health-related benefits, as explored by Chkirate et al. (2019) (K. Chkirate et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell structure and facilitating cell division .
Mode of Action
Compounds with similar structures, such as 3-aminophenyl hemiasterlin warhead, sc209, have been found to interact with tubulin . This interaction disrupts the polymerization of tubulin into microtubules, thereby inhibiting cell division and leading to cell death .
Biochemical Pathways
Given its potential interaction with tubulin, it can be inferred that it may affect the microtubule dynamics and mitotic spindle formation, which are crucial for cell division .
Pharmacokinetics
The compound’s predicted boiling point is 3896±340 °C, and its predicted density is 1189±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to induce apoptosis or necrosis in cancer cells . This suggests that N-(3-aminophenyl)-N-methylacetamide may have similar cytotoxic effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-aminophenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPIVSEYIORPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442355 | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-27-4 | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminophenyl)-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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